
Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate is an organic compound with the molecular formula C11H12BrClO2 It is a derivative of propanoic acid, featuring both bromine and chlorine substituents on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
化学反応の分析
Types of Reactions
Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(2-bromo-6-chlorophenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanol.
Substitution: Ethyl 3-(2-methoxy-6-chlorophenyl)-3-hydroxypropanoate.
科学的研究の応用
Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms on the phenyl ring can enhance its binding affinity to these targets, leading to various biological effects. The hydroxyl and ester groups also play a role in its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
- Ethyl 3-(2-bromo-6-fluorophenyl)-3-hydroxypropanoate
- Ethyl 3-(2-chloro-6-bromophenyl)-3-hydroxypropanoate
- Ethyl 3-(2-bromo-6-methylphenyl)-3-hydroxypropanoate
Uniqueness
Ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate is unique due to the specific combination of bromine and chlorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure makes it a valuable compound for various research applications.
特性
分子式 |
C11H12BrClO3 |
|---|---|
分子量 |
307.57 g/mol |
IUPAC名 |
ethyl 3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12BrClO3/c1-2-16-10(15)6-9(14)11-7(12)4-3-5-8(11)13/h3-5,9,14H,2,6H2,1H3 |
InChIキー |
KAUMMKRHHPEIMP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(C1=C(C=CC=C1Br)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B15330732.png)
![4-((Trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15330740.png)

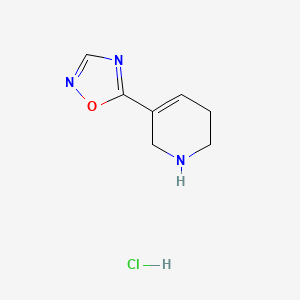
![2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15330762.png)
![3-Azido-N-Boc-N-[(tributylstannyl)methyl]-1-propanamine](/img/structure/B15330766.png)
![2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15330770.png)
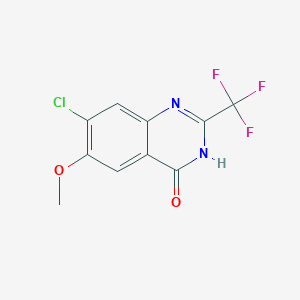
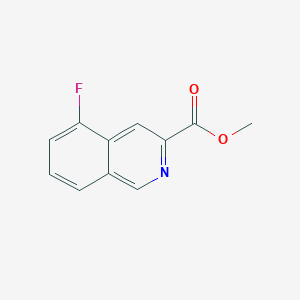
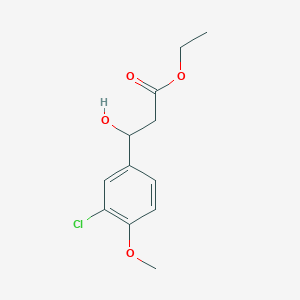
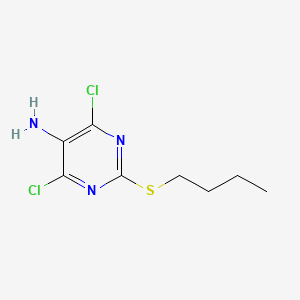
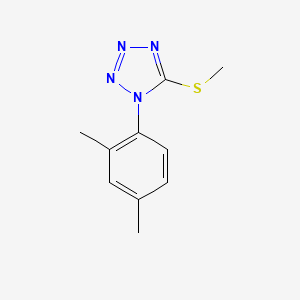
![7-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B15330794.png)
